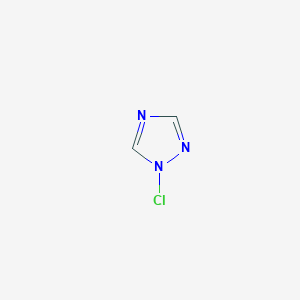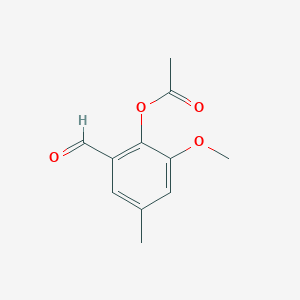
Phosphinic acid, methylphenyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, methylphenyl-, phenyl ester is an organophosphorus compound that belongs to the class of phosphinates It is characterized by the presence of a phosphinic acid group bonded to a methylphenyl and a phenyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylphenyl-, phenyl ester can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and aryl halides, followed by subsequent hydrogenolysis of the protecting group and hydrolysis of the ester function . Another method includes the reaction of phosphinic acid derivatives with phenyl esters under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, purification, and quality control to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, methylphenyl-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinates. These products have various applications in different fields .
Aplicaciones Científicas De Investigación
Phosphinic acid, methylphenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinic acid, methylphenyl-, phenyl ester involves its interaction with molecular targets such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the natural substrate from binding. This inhibition can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphinic acid, methylphenyl-, phenyl ester include:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state.
Phosphine oxides: These compounds are also organophosphorus compounds but have different functional groups.
Uniqueness
This compound is unique due to its specific ester group and the combination of methylphenyl and phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
14365-34-5 |
|---|---|
Fórmula molecular |
C13H13O2P |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
[methyl(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C13H13O2P/c1-16(14,13-10-6-3-7-11-13)15-12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
DWHSVVRFALFXPW-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


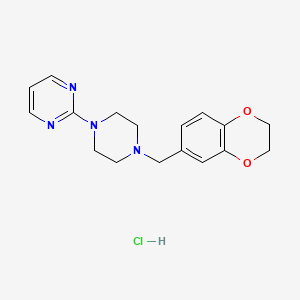

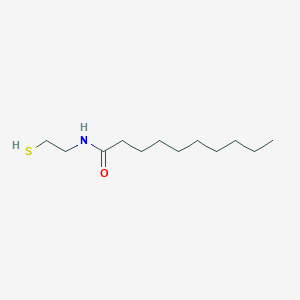
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
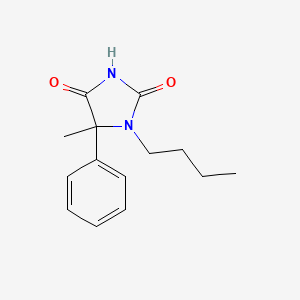
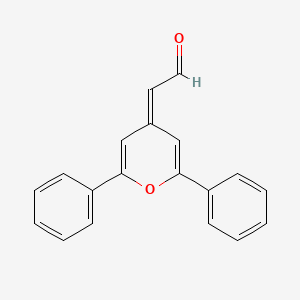

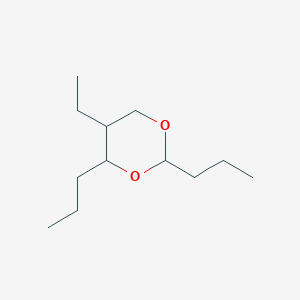

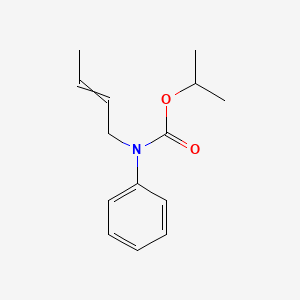
![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)
